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Compound of Interest

Compound Name: Questiomycin A

Cat. No.: B1678634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies essential for the identification and characterization of Questiomycin A, a

phenoxazine antibiotic with notable anticancer and antimicrobial activities. This document is

intended to serve as a valuable resource for researchers in natural product chemistry,

pharmacology, and drug development.

Spectroscopic Data for Questiomycin A
The structural elucidation of Questiomycin A relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and UV-Visible (UV-Vis) spectroscopy. While a complete, publicly available dataset for all

spectroscopic methods can be challenging to assemble, this guide compiles the available data

and provides context for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone for determining the precise chemical structure of organic

molecules. The following tables summarize the reported NMR data for Questiomycin A.

Table 1: ¹H NMR Spectroscopic Data for Questiomycin A
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Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Solvent

H-1/H-4 s DMSO-d₆

Aromatic Protons m DMSO-d₆

NH₂ br s DMSO-d₆

Note: Specific assignments for all protons were not fully detailed in the readily available

literature. The table reflects the general information found.

Table 2: ¹³C NMR Spectroscopic Data for Questiomycin A

Detailed, publicly available tables of ¹³C NMR chemical shifts for Questiomycin A are not

readily found in a consolidated format. Researchers undertaking the identification of this

compound would typically perform ¹³C NMR and 2D NMR experiments (such as HSQC and

HMBC) to assign all carbon signals definitively. For phenoxazine ring systems, characteristic

chemical shifts for aromatic and heteroaromatic carbons are expected in the range of δ 100-

160 ppm. The carbonyl carbon (C=O) would appear significantly downfield, typically above δ

180 ppm.

Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of a compound. For Questiomycin A (C₁₂H₈N₂O₂), the expected exact mass can

be calculated and compared with high-resolution mass spectrometry (HR-MS) data.

Table 3: Mass Spectrometry Data for Questiomycin A
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Parameter Value Method

Molecular Formula C₁₂H₈N₂O₂ -

Molecular Weight 212.21 g/mol -

Exact Mass 212.0586 g/mol Calculated

[M+H]⁺ Not explicitly found HR-ESI-MS

Note: While HR-ESI-MS is a standard method for determining the exact mass of natural

products, the specific measured m/z value for the protonated molecule [M+H]⁺ of

Questiomycin A is not consistently reported in readily accessible public data. Electron

Ionization (EI) MS would provide fragmentation patterns useful for structural confirmation, but a

detailed fragmentation analysis for Questiomycin A is not widely available.

UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is characteristic of the chromophore system.

Table 4: UV-Visible Spectroscopic Data for Questiomycin A

λmax (nm) Solvent

239, 433 Methanol[1]

230, 428 DMSO[2]

Experimental Protocols
The following sections outline the general experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are based on standard practices for the

analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Questiomycin A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1678634?utm_src=pdf-body
https://www.benchchem.com/product/b1678634?utm_src=pdf-body
https://www.benchchem.com/product/b1678634?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=84726
https://www.chimia.ch/chimia/article/download/1987_297/8901/27702
https://www.benchchem.com/product/b1678634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Sample Preparation: Dissolve an accurately weighed sample of purified Questiomycin A
(typically 1-5 mg for ¹H NMR, 5-20 mg for ¹³C NMR) in a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The final concentration should be

sufficient to obtain a good signal-to-noise ratio.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

45° pulse angle, a spectral width covering the expected proton chemical shift range (e.g.,

0-12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a

relaxation delay of 1-5 seconds.

Process the data by applying a Fourier transform, phase correction, and baseline

correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45°

pulse angle, a spectral width covering the expected carbon chemical shift range (e.g., 0-

200 ppm), a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5

seconds.

Process the data similarly to the ¹H NMR spectrum and calibrate the chemical shift scale

to the solvent peak.

2D NMR (Optional but Recommended): To aid in structural assignment, acquire 2D NMR

spectra such as COSY (Correlation Spectroscopy) for proton-proton correlations, HSQC

(Heteronuclear Single Quantum Coherence) for direct carbon-proton correlations, and

HMBC (Heteronuclear Multiple Bond Correlation) for long-range carbon-proton correlations.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight, elemental composition, and fragmentation

pattern of Questiomycin A.

Methodology:

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile

solvent (e.g., methanol, acetonitrile, or a mixture with water) compatible with the ionization

source. The concentration is typically in the low µg/mL to ng/mL range.

High-Resolution Mass Spectrometry (HR-MS):

Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF),

Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, typically

coupled to an electrospray ionization (ESI) source.

Acquisition: Infuse the sample solution directly or via a liquid chromatography (LC) system

into the ESI source. Acquire spectra in positive ion mode to observe the [M+H]⁺ ion. Set

the mass analyzer to a high-resolution mode to obtain accurate mass measurements

(typically with an error of < 5 ppm).

Data Analysis: Determine the m/z of the molecular ion and use the accurate mass to

calculate the elemental formula.

Electron Ionization Mass Spectrometry (EI-MS):

Instrumentation: Use a mass spectrometer equipped with an EI source, often a component

of a Gas Chromatography-Mass Spectrometry (GC-MS) system. This method may be less

suitable for non-volatile compounds.

Acquisition: Introduce the sample (if sufficiently volatile and thermally stable) into the EI

source where it is bombarded with high-energy electrons (typically 70 eV). This causes

fragmentation of the molecule.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if

present) and characteristic fragment ions. Propose a fragmentation pathway consistent
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with the observed fragments to support the structure.

UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of Questiomycin A.

Methodology:

Sample Preparation: Prepare a dilute solution of the purified compound in a UV-transparent

solvent (e.g., methanol, ethanol, or DMSO). The concentration should be adjusted to yield an

absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Acquisition:

Fill a clean quartz cuvette with the solvent to be used as a blank and record a baseline

spectrum.

Fill a matched quartz cuvette with the sample solution.

Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum of

the sample.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Signaling Pathway Visualization
Questiomycin A has been identified as a degrader of Glucose-Regulated Protein 78 (GRP78),

a key chaperone protein in the endoplasmic reticulum (ER) that plays a role in cancer cell

survival and drug resistance. The degradation of GRP78 by Questiomycin A represents a

significant aspect of its anticancer mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678634?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

